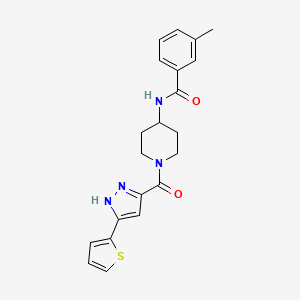
3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring attached to a benzamide moiety, which is further substituted with a thiophenyl group and a pyrazole carbonyl. This unique structure suggests potential interactions with various biological targets, particularly in the context of drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in MCF cell lines, with IC50 values demonstrating effective tumor growth suppression in vivo models .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3-Methyl-Pyrazole Derivative | MCF7 | 25.72 ± 3.95 | Apoptosis induction |
| Benzamide Variant | U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar pyrazole derivatives have been tested for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the piperidine and thiophene components can enhance antimicrobial efficacy .
| Bacterial Strain | Compound | Activity Level |
|---|---|---|
| S. aureus | Pyrazole Derivative | Strong inhibition |
| E. coli | Piperidine Variant | Moderate inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The ability to trigger programmed cell death pathways is a significant mechanism for anticancer agents.
- Antimicrobial Action : The interaction with bacterial cell membranes and metabolic pathways contributes to the antimicrobial effects observed.
Case Studies
Several case studies illustrate the compound's potential:
- Study on Anticancer Efficacy : A study conducted by Ribeiro Morais et al. demonstrated that a related pyrazole compound significantly reduced tumor size in murine models, supporting its potential as an anticancer agent .
- Antimicrobial Testing : Research by Dhumal et al. indicated that derivatives containing the thiophene ring exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
3-methyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-4-2-5-15(12-14)20(26)22-16-7-9-25(10-8-16)21(27)18-13-17(23-24-18)19-6-3-11-28-19/h2-6,11-13,16H,7-10H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCRMTZFINFXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














